N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a thiazol-2-yl group via a 3-oxopropyl chain. The 4-phenoxyphenylamino moiety at the terminal position introduces aromatic and hydrogen-bonding capabilities, making it a candidate for biological applications, particularly in oncology and antimicrobial research.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-phenoxyanilino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-21(24-16-8-11-19(12-9-16)29-18-5-2-1-3-6-18)13-10-17-15-31-23(25-17)26-22(28)20-7-4-14-30-20/h1-9,11-12,14-15H,10,13H2,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHJHGJJUZMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features which suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H19N3O3S2
- Molecular Weight : 449.5 g/mol
This compound incorporates a thiazole ring, a thiophene moiety, and a phenoxyphenyl group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds that target the HER family of receptors have shown promise in non-small cell lung cancer (NSCLC) treatment .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to thiazole and thiophene derivatives:
These modifications highlight how slight changes in chemical structure can significantly impact biological efficacy.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Scientific Research Applications
Case Studies
- Study on Multi-Tyrosine Kinase Inhibition : A recent study evaluated a series of thiazolidinone derivatives for their inhibitory activity against multi-target tyrosine kinases. One compound exhibited potent inhibition with IC50 values ranging from 0.0029 to 0.85 µM across different kinases .
- Evaluation of Antitumor Activity : Another study assessed the anticancer potential of thiazole derivatives against HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 cell lines. The findings revealed significant reductions in cell proliferation with IC50 values indicating effective cytotoxicity .
Synthetic Strategies
The synthesis of N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves several key steps:
- Formation of Thiazole Ring : The initial step often includes the reaction between appropriate thioketones and amines to form the thiazole structure.
- Amide Bond Formation : Following the formation of the thiazole ring, the amide bond is established through coupling reactions involving carboxylic acids or their derivatives.
- Functionalization : Further modifications can be made to enhance biological activity, such as introducing various substituents on the phenoxy or thiazole rings to optimize pharmacological properties .
Structure Activity Relationship (SAR)
The SAR studies focus on understanding how different structural modifications affect the biological activity of thiazole derivatives:
- Substituent Variability : Variations in substituents on the phenoxy group have been shown to significantly influence potency against specific cancer types.
- Linker Length and Composition : The length and composition of the linker connecting the thiazole to other functional groups also play a critical role in determining the efficacy and selectivity of these compounds against cancer cells .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized through multi-step protocols involving condensation, cyclization, and coupling reactions.
Step 1: Formation of the Thiazole Core
The thiazole ring is synthesized via:
-
Hantzsch Thiazole Synthesis : Reaction of α-halo ketones (e.g., chloroacetone derivatives) with thioureas or thioamides under basic conditions .
-
Cyclocondensation : Substituted thioamides react with α-halo carbonyl compounds (e.g., bromoacetophenone) in ethanol or DMF, catalyzed by K₂CO₃ or triethylamine .
Step 3: Coupling with Thiophene-2-Carboxamide
The thiophene moiety is attached through:
-
Amide Bond Formation : Thiophene-2-carboxylic acid is activated with EDCl/HOBt and coupled to the amino group of the thiazole intermediate .
Step 4: Phenoxyphenyl Amino Group Installation
The 4-phenoxyphenylamino group is introduced via:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling of aryl halides with 4-phenoxyaniline.
-
Reductive Amination : Reaction of ketones with 4-phenoxyaniline using NaBH₃CN or other reducing agents .
Amide Group (Thiophene-2-Carboxamide)
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide hydrolyzes to thiophene-2-carboxylic acid and the corresponding amine.
-
Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds at the carbonyl carbon .
Ketone (3-Oxo Propyl)
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
-
Condensation : Forms Schiff bases with primary amines (e.g., hydrazines for hydrazone derivatives) .
Thiazole Ring
-
Electrophilic Substitution : Bromination or nitration occurs at the C-5 position under mild conditions .
-
Ring-Opening : Strong acids or bases cleave the thiazole ring, yielding thioamides or thioureas .
Reaction Optimization Data
Key parameters for critical reactions are summarized below:
Post-Synthetic Modifications
The compound undergoes further functionalization to enhance bioactivity:
-
Sulfonation : Reaction with SO₃·Py complex introduces sulfonic acid groups at the thiophene ring .
-
Halogenation : NBS or NCS selectively brominates/chlorinates the thiazole ring .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenoxyphenyl group.
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26)
- Structure: Shares the thiophene and thiazole motifs but incorporates a sulfonamide group instead of a carboxamide. The 3-oxopropenylamino linker is analogous but unsaturated.
- Activity : Exhibited an IC50 of 10.25 µM against human breast cancer cells (MCF-7), outperforming doxorubicin (IC50 ~30 µM) .
- Key Difference : The sulfonamide group enhances solubility and may improve binding to sulfonamide-targeted enzymes like carbonic anhydrases.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Structure : Replaces thiophene with furan and modifies the side chain to a 2-oxoethyl group with a 3-methoxybenzyl substituent.
- Activity: No explicit data provided, but furan-carboxamide derivatives are often explored for antimicrobial or anti-inflammatory properties .
- Key Difference : The furan ring’s reduced aromaticity compared to thiophene may lower electron density, affecting π-π stacking in biological targets.
Analogues with Modified Amino Groups
N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino Propanoate Derivatives
- Structure: Features a 4-chlorophenyl-thiazole core and sulfamoylphenyl group, with ester or hydrazone modifications at the propanoate chain.
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structure: Replaces thiazole with 1,3,4-thiadiazole and introduces trichloroethyl and phenylamino groups.
- Activity: Known for antimicrobial and antitumor properties due to the thiadiazole ring’s electron-deficient nature, which facilitates DNA intercalation .
- Key Difference : The trichloroethyl group may confer metabolic stability but raises toxicity concerns.
Comparative Data Table
Research Findings and Implications
- Anticancer Potential: Compounds with thiophene-thiazole cores (e.g., Compound 26) show superior IC50 values compared to doxorubicin, suggesting that the target compound’s phenoxyphenyl group could further optimize selectivity .
- Antimicrobial Activity : Sulfonamide-thiazole hybrids (e.g., derivatives) highlight the importance of sulfonamide groups in disrupting bacterial folate synthesis .
- Synthetic Flexibility : Modifications at the propyl linker (e.g., hydrazones in ) demonstrate opportunities to fine-tune pharmacokinetic properties .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting coupling reagents (e.g., EDCI/HOBt for amide bonds), controlling reaction conditions (reflux temperature, inert atmosphere), and purification via preparative TLC or HPLC. For example, using ethanol-water mixtures under nitrogen and adjusting equivalents of reagents (e.g., 1.1 eq Lawesson’s reagent for thioamide formation) can enhance yields . Post-synthesis, recrystallization from solvent systems like DMSO/water (2:1) or ethyl acetate/hexane improves purity .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm backbone connectivity .
- FT-IR : Identify key functional groups (e.g., C=O stretches at ~1680 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.5% indicate purity) .
- HPLC : Ensure ≥98% purity using C18 columns with acetonitrile/water gradients .
Advanced: How can contradictions in NMR or elemental analysis data be resolved?
Methodological Answer:
Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3 shifting peaks), isotopic impurities, or hydration. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm error) .
- Thermogravimetric Analysis (TGA) : Detect solvent/moisture residues affecting elemental data .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Substituent Variation : Modify the phenoxy group (e.g., electron-withdrawing -CF3 or -NO2) to assess electronic effects on bioactivity .
- In Vitro Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer) using IC50 measurements. For example, replace the thiophene ring with pyrimidine to evaluate potency changes .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with receptor sites .
Advanced: What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for refinement. Key steps:
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
Advanced: How to address low yields in thioamide derivatization steps?
Methodological Answer:
Low yields in thioamide formation (e.g., converting carboxamide to carbothioamide) often stem from incomplete reagent activation. Solutions include:
- Lawesson’s Reagent Optimization : Use 1.1–1.5 eq in dry toluene under reflux .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate thioamide products .
Advanced: How to validate the compound’s stability under biological assay conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for degradation products (e.g., hydrolysis of the β-ketoamide group) .
- Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC-PDA .
Advanced: What strategies mitigate solubility issues in in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the thiophene carboxyl group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
- Co-Solvent Systems : Use 10% DMSO in saline for intraperitoneal administration, ensuring <5% hemolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
